3-(2-Ethylhexoxycarbonyl)but-3-enoate
Description
3-(2-Ethylhexoxycarbonyl)but-3-enoate is an α,β-unsaturated ester characterized by a but-3-enoate backbone substituted with a 2-ethylhexoxycarbonyl group at the 3-position. This structure confers unique reactivity, particularly in conjugate addition reactions and cycloadditions, due to the electron-withdrawing nature of the ester group. The 2-ethylhexoxy moiety enhances lipophilicity, making the compound suitable for applications in polymer chemistry and as a precursor in asymmetric synthesis .
Properties
Molecular Formula |
C13H21O4- |
|---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
3-(2-ethylhexoxycarbonyl)but-3-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-13(16)10(3)8-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
WFGDTJSCHCKYOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The 2-ethylhexoxycarbonyl group in 3-(2-Ethylhexoxycarbonyl)but-3-enoate increases steric bulk and lipophilicity compared to smaller substituents (e.g., iodophenyl or indole groups). This impacts solubility and reactivity in nucleophilic additions .
- Electron-Withdrawing Groups : Iodophenyl substituents (as in compounds) enhance electrophilicity at the α,β-unsaturated position, favoring Michael additions, while the 2-ethylhexoxycarbonyl group may moderate reactivity for controlled polymerizations .
Spectroscopic Analysis
- NMR Assignments: Baskar et al. () utilized $^1$H-NMR with chiral auxiliaries (e.g., Mosher’s esters) to assign absolute configurations in reduced but-3-enoates. For this compound, similar strategies would resolve stereochemistry at the 3-position .
- Chemical Shifts: Ethyl 3-(2-iodophenyl)but-3-enoate derivatives () exhibit distinct $^1$H-NMR signals for vinyl protons (δ 5.8–6.2 ppm) and iodophenyl groups (δ 7.3–7.8 ppm), which would differ in this compound due to the absence of iodine and presence of branched alkyl chains .
Regulatory and Nomenclature Considerations
- Systematic Naming: EPA systematic naming conventions (–9) emphasize substituent order and position. For example, "but-3-enoate" specifies the double bond position, while "2-ethylhexoxycarbonyl" defines the ester group’s branching .
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